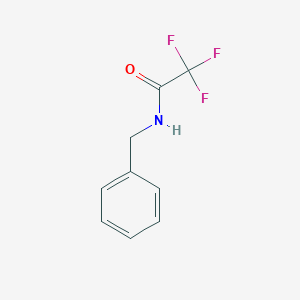

N-苄基-2,2,2-三氟乙酰胺

描述

N-Benzyl-2,2,2-trifluoroacetamide, also known as N-Benzyl-2,2,2-trifluoroacetamide, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.

The exact mass of the compound N-Benzyl-2,2,2-trifluoroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

N-苄基-2,2,2-三氟乙酰胺: 在有机合成中用作胺的保护基。 它有助于各种有机化合物的合成中的氨酰化和羟基化反应 .

加百列合成的替代方法

该化合物为从卤化物合成伯胺提供了加百列合成的一种便捷替代方法。 它允许在相转移条件下进行 N-烷基化,然后裂解三氟乙酰基 .

抗菌研究

N-苄基-2,2,2-三氟乙酰胺: 已经对其抗菌特性进行了研究。 已经进行了分子对接研究,以探索其对酶(如 AmpC β-内酰胺酶和葡糖胺-6-磷酸合酶)的潜在抑制作用,这些酶是抗菌药物的靶标 .

抗氧化研究

研究还调查了该化合物的抗氧化特性,这可能对各种与健康相关的领域有影响 .

细胞毒性分析

已经检查了N-苄基-2,2,2-三氟乙酰胺的细胞毒性作用,这对于了解其安全性概况和潜在的治疗应用至关重要 .

抗真菌应用

分子对接研究表明,N-苄基-2,2,2-三氟乙酰胺可以抑制麦角甾醇 14α-脱甲基酶 (CYP51) 酶,使其成为抗真菌药物开发的候选药物 .

作用机制

Target of Action

N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .

Mode of Action

The compound interacts with these enzymes, potentially altering their function and inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .

Pharmacokinetics

The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.

Result of Action

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2,2,2-trifluoroacetamide. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .

生化分析

Biochemical Properties

N-Benzyl-2,2,2-trifluoroacetamide has been found to interact with several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs . The nature of these interactions is characterized by low docking energy, suggesting a high affinity between N-Benzyl-2,2,2-trifluoroacetamide and these enzymes .

Cellular Effects

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated significant antimicrobial activity, particularly against fungi . It also exhibits antioxidant activity, which can influence cellular function by protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of N-Benzyl-2,2,2-trifluoroacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antimicrobial activity is likely due to its ability to inhibit key enzymes in microbial metabolic pathways .

Temporal Effects in Laboratory Settings

N-Benzyl-2,2,2-trifluoroacetamide has shown consistent antimicrobial and antioxidant activities over time in laboratory settings

Metabolic Pathways

N-Benzyl-2,2,2-trifluoroacetamide interacts with several enzymes involved in metabolic pathways, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These interactions could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

N-benzyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYKWXVWAYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995015 | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-69-1 | |

| Record name | N-Benzyltrifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

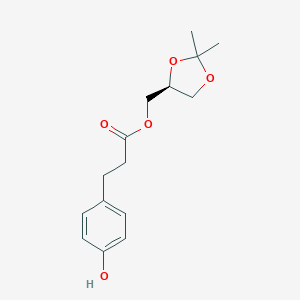

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)